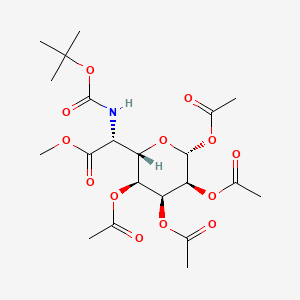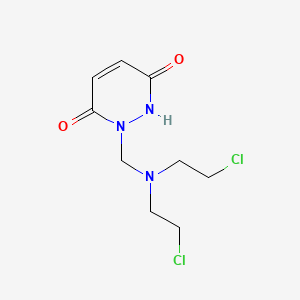
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a cyano group at the 2-position, a methoxy group at the 6-position, and an ethylthio group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Methoxylation: The methoxy group can be introduced via an electrophilic aromatic substitution reaction using methanol and a strong acid catalyst.
Thioester Formation: The final step involves the formation of the thioester by reacting the quinoline derivative with ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other quinoline-based compounds with pharmaceutical or agrochemical applications.
Mécanisme D'action
The mechanism of action of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-6-methoxyquinoline: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
S-Ethyl 2-cyanoquinolinecarbothioate: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
6-Methoxyquinoline: Lacks both the cyano and ethylthio groups, resulting in different chemical and biological properties.
Uniqueness
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate is unique due to the presence of all three functional groups (cyano, methoxy, and ethylthio) on the quinoline core. This combination of groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
40448-85-9 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
S-ethyl 2-cyano-6-methoxy-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-3-19-14(17)16-11(9-15)5-4-10-8-12(18-2)6-7-13(10)16/h4-8,11H,3H2,1-2H3 |
Clé InChI |
RRBZCSKOQKCQJF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)

